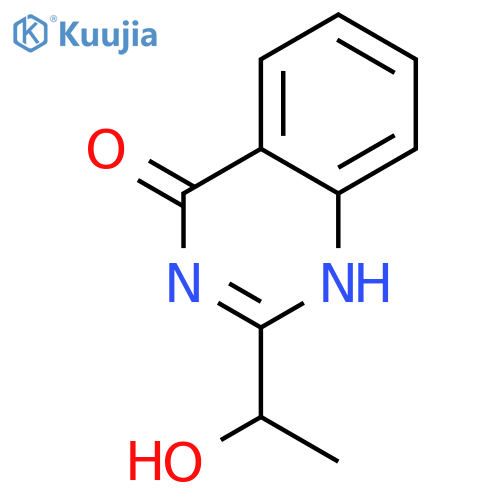

Cas no 42599-89-3 (2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one)

2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Quinazolinone,2-[(1S)-1-hydroxyethyl]-

- 2-(1-hydroxyethyl)-1H-quinazolin-4-one

- chrysogine

- 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one

- F2185-0769

- CHEBI:166873

- 2-(1-Hydroxyethyl)-4(3H)-quinazolinone

- Crysogine, (+/-)-

- 4(1H)-Quinazolinone, 2-(1-hydroxyethyl)-, (+/-)-

- NSC708217

- 2-(1-Hydroxyethyl)quinazolin-4-ol

- 4(3H)-Quinazolinone, 2-(1-hydroxyethyl)-

- 14422-59-4

- DTXSID60962594

- AKOS026719423

- 2-(1-hydroxyethyl)-4(3H)quinazoline

- 4(3H)-Quinazolinone, 2-(1-hydroxyethyl)-, (+/-)-

- 2-(1-hydroxyethyl)quinazolin-4(3H)-one

- NSC-708217

- 2-(1-Hydroxyethyl)-3H-quinazolin-4-one

- (+/-)-Crysogine

- UNII-07LC03NL3I

- 07LC03NL3I

- 42599-89-3

- 2-(1-hydroxyethyl)-3,4-dihydroquinazolin-4-one

- (-)-Chrysogine

- ACon1_001499

- CRYSOGINE, (-)-

- 4(1H)-QUINAZOLINONE, 2-((1S)-1-HYDROXYETHYL)-

- CRYSOGINE, (S)-

- MEGxm0_000086

- CRYSOGINE

- NS00097274

- BRD-K15752551-001-01-5

- EN300-1692456

- 2-[(1S)-1-hydroxyethyl]-1H-quinazolin-4-one

- 2-[(1S)-1-hydroxyethyl]-1,4-dihydroquinazolin-4-one

- UNII-DX6QZT5JH3

- Chrysogine, (-)-

- (-)-(S)-2-(.ALPHA.-HYDROXYETHYL)-4(3H)-QUINAZOLINONE

- (-)-CHRYSOGENINE

- DX6QZT5JH3

- 2-[(1S)-1-HYDROXYETHYL]-3H-QUINAZOLIN-4-ONE

- ACon0_000262

- (-)-2-(1-HYDROXYETHYL)-4(1H)-QUINAZOLINONE

- (-)-CRYSOGINE

-

- インチ: InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)

- InChIKey: BMBSGGZMJQTQSO-UHFFFAOYSA-N

- SMILES: OC(C1=NC(=O)C2C(=CC=CC=2)N1)C

計算された属性

- 精确分子量: 190.074227566g/mol

- 同位素质量: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.7Ų

- XLogP3: 0.4

2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1692456-0.25g |

2-[(1S)-1-hydroxyethyl]-1,4-dihydroquinazolin-4-one |

42599-89-3 | 95% | 0.25g |

$524.0 | 2023-09-20 | |

| Enamine | EN300-1692456-0.5g |

2-[(1S)-1-hydroxyethyl]-1,4-dihydroquinazolin-4-one |

42599-89-3 | 95% | 0.5g |

$824.0 | 2023-09-20 | |

| Enamine | EN300-1692456-0.1g |

2-[(1S)-1-hydroxyethyl]-1,4-dihydroquinazolin-4-one |

42599-89-3 | 95% | 0.1g |

$366.0 | 2023-09-20 | |

| Enamine | EN300-1692456-5.0g |

2-[(1S)-1-hydroxyethyl]-1,4-dihydroquinazolin-4-one |

42599-89-3 | 95% | 5g |

$3065.0 | 2023-06-04 | |

| 1PlusChem | 1P00CSDM-5g |

chrysogine |

42599-89-3 | 95% | 5g |

$3851.00 | 2024-05-02 | |

| A2B Chem LLC | AF95850-1g |

chrysogine |

42599-89-3 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| A2B Chem LLC | AF95850-5g |

chrysogine |

42599-89-3 | 95% | 5g |

$3262.00 | 2024-04-20 | |

| 1PlusChem | 1P00CSDM-50mg |

chrysogine |

42599-89-3 | 95% | 50mg |

$354.00 | 2024-05-02 | |

| 1PlusChem | 1P00CSDM-250mg |

chrysogine |

42599-89-3 | 95% | 250mg |

$710.00 | 2024-05-02 | |

| Aaron | AR00CSLY-5g |

chrysogine |

42599-89-3 | 95% | 5g |

$4240.00 | 2023-12-13 |

2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one 関連文献

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-oneに関する追加情報

Introduction to 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one (CAS No. 42599-89-3)

2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one is a meticulously synthesized organic compound belonging to the quinazoline family, characterized by its unique stereochemical configuration and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 42599-89-3, has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and structural versatility. The presence of a chiral center at the (1S) position and the hydroxyethyl substituent introduces a high degree of specificity, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The quinazoline core is a well-documented motif in medicinal chemistry, frequently employed in the development of bioactive molecules targeting various therapeutic pathways. The 1,4-dihydroquinazolin-4-one derivative exemplifies this motif's adaptability, serving as a precursor for numerous pharmacophores. The hydroxyethyl group not only influences the compound's solubility and metabolic stability but also opens avenues for further derivatization, enabling the exploration of diverse chemical spaces.

In recent years, there has been a surge in research focused on developing novel quinazoline derivatives with enhanced pharmacological profiles. The enantiomeric purity of 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one is particularly noteworthy, as chirality often plays a critical role in determining the efficacy and safety of therapeutic agents. Studies have demonstrated that subtle modifications in the stereochemistry of quinazoline derivatives can lead to significant differences in their biological activity, underscoring the importance of precise synthetic methodologies.

One of the most compelling aspects of this compound is its potential application in anticancer research. Quinazoline derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in tumor proliferation and survival. The hydroxyethyl side chain in 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one may serve as a key interaction point with target proteins, modulating their activity and downstream signaling pathways. Preliminary computational studies suggest that this compound could exhibit inhibitory effects on certain tyrosine kinases, which are pivotal in cancer cell growth and metastasis.

Moreover, the compound's structural features make it an attractive candidate for antimicrobial applications. The quinazoline scaffold is known to disrupt bacterial cell wall synthesis and interfere with DNA replication in microbial pathogens. By incorporating a hydroxyethyl group, researchers aim to enhance binding affinity while minimizing off-target effects. Comparative analyses with closely related analogs indicate that 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one may possess superior antimicrobial properties due to its optimized steric and electronic distribution.

The synthesis of 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one involves multi-step organic transformations, including stereoselective functionalization at the chiral center. Advanced catalytic systems and asymmetric methodologies have been employed to achieve high enantiomeric excess (ee), ensuring that the final product meets stringent pharmaceutical standards. The process highlights the importance of precision chemistry in developing bioactive molecules with tailored properties.

Recent advancements in spectroscopic techniques have enabled detailed structural elucidation of 2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one, providing insights into its conformational dynamics and intermolecular interactions. NMR spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm its molecular structure, while X-ray crystallography offers high-resolution views of its solid-state conformation. These studies are crucial for understanding how the compound interacts with biological targets at the molecular level.

The pharmacokinetic profile of this derivative is another area of active investigation. Researchers are exploring how modifications at the hydroxyethyl position influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) parameters. In vitro assays have shown promising results regarding its stability under physiological conditions and potential clearance pathways in vivo. These findings are essential for predicting drug-like properties and optimizing lead compounds for clinical development.

In conclusion,2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one represents a significant advancement in quinazoline-based drug discovery. Its unique stereochemistry,hydroxyethyl substituent, and potential biological activities position it as a promising candidate for further therapeutic development. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in addressing unmet medical needs across various disease areas.

42599-89-3 (2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one) Related Products

- 2197448-77-2(N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)

- 119008-22-9(5,6-DIHYDRO PGE3)

- 1251667-83-0(N-(4-chloro-2-fluorophenyl)-2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 1369905-00-9(1-(Cyclopropylmethoxy)-3,5-difluorobenzene)

- 1336955-07-7(3-(1-aminoethyl)-4-nitrophenol)

- 198969-28-7((2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate)

- 1251233-21-2((3-ethoxypropyl)1-(1-methyl-1H-pyrazol-4-yl)ethylamine)

- 1805173-98-1(5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine)

- 1219805-92-1(2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24)

- 1980787-47-0(Belapectin)